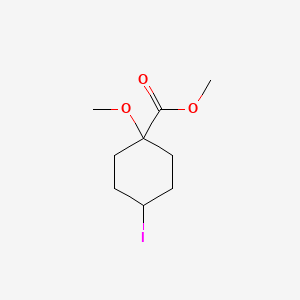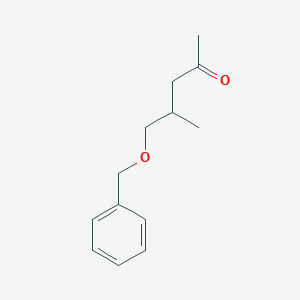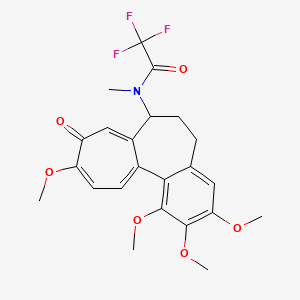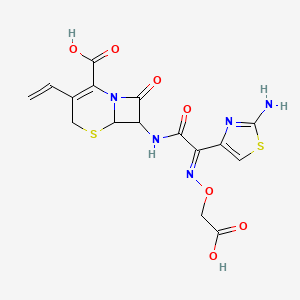
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester is an organic compound with the molecular formula C11H20O4 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by 2-methylpropyl and 4-ethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with 2-methylpropanol and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
化学反応の分析
Types of Reactions
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
科学的研究の応用
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and the corresponding alcohols, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.
類似化合物との比較
Similar Compounds
Butanedioic acid, ethyl methyl ester: Similar in structure but with different ester groups.
Butanoic acid, 2-methyl-, ethyl ester: Shares the 2-methyl group but differs in the overall structure.
Butanedioic acid, dimethyl ester: Another ester derivative of butanedioic acid with different substituents.
Uniqueness
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions or properties are required.
特性
分子式 |
C10H17O4- |
|---|---|
分子量 |
201.24 g/mol |
IUPAC名 |
2-(2-ethoxy-2-oxoethyl)-4-methylpentanoate |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(11)6-8(10(12)13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)/p-1 |
InChIキー |
SHGGEUYOIOWHJU-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)CC(CC(C)C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)



![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)

